

Head-to-Head Clinical Trial Comparison: Fluphenazine Decanoate vs. Risperidone Consta

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Compound of Interest		
Compound Name:	Fluphenazine Decanoate	
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This guide provides a detailed comparison of **Fluphenazine Decanoate**, a first-generation (typical) long-acting injectable (LAI) antipsychotic, and Risperidone Consta, a second-generation (atypical) LAI antipsychotic. The comparison is based on data from head-to-head clinical trials, focusing on efficacy, safety, and tolerability for researchers, scientists, and drug development professionals.

Efficacy

The comparative efficacy of **Fluphenazine Decanoate** and Risperidone Consta has been evaluated in various clinical settings, with outcomes measured by treatment discontinuation, hospitalization rates, and changes in psychopathology scores.

A key multisite, open-label, randomized controlled trial addressed the risks and benefits of switching from **Fluphenazine Decanoate** or Haloperidol Decanoate to Risperidone Consta versus staying on the original medication.[1][2][3][4] In this trial, adult outpatients with schizophrenia or schizoaffective disorder were followed for a 6-month protocol-driven phase and a subsequent 6-month naturalistic follow-up.[1][2][3][4] During the initial 6 months, there was no significant difference in the time to treatment discontinuation between the group that switched to Risperidone Consta and the group that stayed on their conventional depot antipsychotic.[1][3] However, when the 6-month naturalistic follow-up was included, the time to treatment discontinuation was significantly shorter for those who switched to Risperidone Consta.[1][3] Specifically, 31% of patients who switched discontinued treatment, compared to 10% of those who stayed on their original medication.[1]







Another study focusing on patients with schizophrenia who were stable on a conventional depot antipsychotic, including **Fluphenazine Decanoate**, found that switching to long-acting risperidone was associated with significant reductions in Positive and Negative Syndrome Scale (PANSS) total and factor scores.[5] In this 12-week, open-label, multicenter trial, 48% of these stable patients showed further symptom improvement, defined as a 20% or greater decrease in PANSS score at the endpoint.[5]

A retrospective cohort study in Japan suggested that second-generation LAIs may have an advantage. It found that aripiprazole and paliperidone were associated with a significantly lower risk of psychiatric hospitalization and LAI discontinuation compared to fluphenazine/haloperidol.[6] While not a direct comparison to Risperidone Consta in this particular outcome, it points to a trend favoring newer agents in certain effectiveness measures.[6] Conversely, a Danish study of over 9,000 patients found that Risperidone LAI was inferior to conventional depot antipsychotics, including fluphenazine.[7] Patients treated with Risperidone LAI had a higher number of hospital admissions per month and spent a greater percentage of time admitted to the hospital compared to when they were treated with conventional depots.[7] Furthermore, the hazard of discontinuing treatment was higher for patients on Risperidone LAI.[7]

Table 1: Efficacy Outcomes in Head-to-Head Trials



Outcome Measure	Fluphenazine Decanoate (Stay Group)	Risperidone Consta (Switch Group)	Study
Treatment Discontinuation (12 months)	10%	31%	Rosenheck et al.[1][3]
Psychiatric Hospitalization	Lower rate (0.08 admissions/month)	Higher rate (0.50 admissions/month)	Danish Cohort Study[7]
Time Spent Hospitalized	33%	48%	Danish Cohort Study[7]
Symptom Improvement (≥20% PANSS decrease in stable patients)	Not Applicable (Control)	48%	Open-Label Switch Study[5]

Safety and Tolerability

The safety and tolerability profiles of **Fluphenazine Decanoate** and Risperidone Consta differ, particularly concerning metabolic side effects and extrapyramidal symptoms (EPS).

In the randomized controlled trial comparing switching to Risperidone Consta versus staying on a conventional depot, the groups did not differ significantly with respect to new-onset tardive dyskinesia or new-onset EPS.[1][3][4] However, patients who switched to Risperidone Consta experienced greater increases in body mass index (BMI) and prolactin levels.[1][2][3][4] The mean BMI increased by 1.0 in the switch group, while it decreased by 0.3 in the stay group.[1] [3] Similarly, the maximum increase in prolactin was significantly higher in the Risperidone Consta group (23.4 ng/mL) compared to the stay group (a decrease to 15.2 ng/mL).[1][3]

In the open-label study of stable patients switching to long-acting risperidone, adverse events related to movement disorders were reported in 3% of patients, and the overall severity of movement disorders decreased during the treatment period.[5] While typical antipsychotics like fluphenazine are generally associated with a higher risk of EPS, risperidone also carries a notable risk, especially at higher doses.[8] One study comparing EPS among various LAIs



found that risperidone was associated with more EPS compared to paliperidone, aripiprazole, and flupenthixol.[9]

Table 2: Key Safety and Tolerability Findings

Adverse Event	Fluphenazine Decanoate (Stay Group)	Risperidone Consta (Switch Group)	Study
Mean BMI Change	-0.3	+1.0	Rosenheck et al.[1][3]
Maximum Prolactin Change (ng/mL)	Decrease to 15.2	Increase to 23.4	Rosenheck et al.[1][3]
New-Onset EPS	No significant difference	No significant difference	Rosenheck et al.[1][4]
Movement Disorder AEs (in stable patients)	Not Applicable (Control)	3%	Open-Label Switch Study[5]

Experimental Protocols

Rosenheck et al. (2012) - Open-Label, Randomized Controlled Trial

- Objective: To assess the risks and benefits of staying on long-acting injectable haloperidol or fluphenazine versus switching to long-acting injectable risperidone microspheres.[1][3]
- Study Design: A multisite, open-label, randomized controlled trial with a 6-month protocoldriven treatment phase and a 6-month naturalistic follow-up.[1][2][3][4]
- Participants: Adult outpatients with a DSM-IV diagnosis of schizophrenia or schizoaffective disorder who were already being treated with haloperidol decanoate (n=40) or fluphenazine decanoate (n=22).[1][2][3][4]
- Intervention: Patients were randomly assigned to either stay on their current long-acting injectable medication or switch to risperidone microspheres.[1][2][3][4]
- Primary Outcome: Time to treatment discontinuation.[1][3]



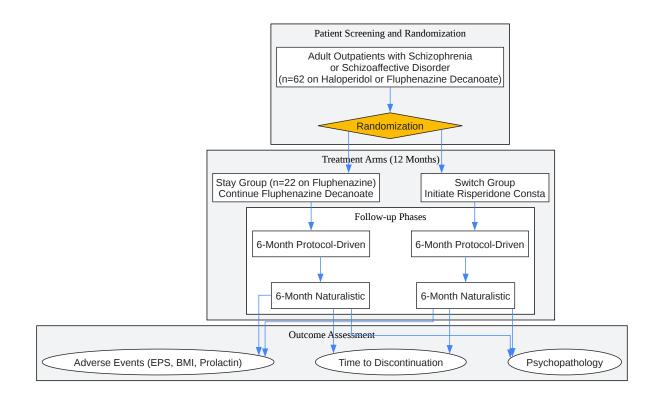
- Secondary Outcomes: Included assessments of psychopathology, hospitalizations, sexual side effects, new-onset tardive dyskinesia, new-onset EPS, body mass, and prolactin levels.
 [1][3][4]
- Statistical Analysis: Kaplan-Meier and Cox regression analyses were used for the primary outcome, while random regression models were used for secondary outcomes.[1][3]

Open-Label Switch Study (as described in PubMed ID: 15826725)

- Objective: To assess the safety and efficacy of switching symptomatically stable schizophrenia patients from conventional depot antipsychotics to long-acting injectable risperidone.[5]
- Study Design: A 12-week, open-label, multicenter trial.[5]
- Participants: Patients with schizophrenia who were considered symptomatically stable and had been receiving flupenthixol decanoate, fluphenazine decanoate, haloperidol decanoate, or zuclopenthixol decanoate for at least 4 months.[5]
- Intervention: After a run-in period on their conventional depot, patients were switched to long-acting risperidone every 2 weeks, starting at a 25 mg dose. The dose could be adjusted in 12.5-mg increments at 4-week intervals.[5]
- Primary Outcome Measures: Safety and efficacy, including PANSS total and factor scores,
 Clinical Global Impressions (CGI) severity scale, and incidence of adverse events related to movement disorders.

Visualizations

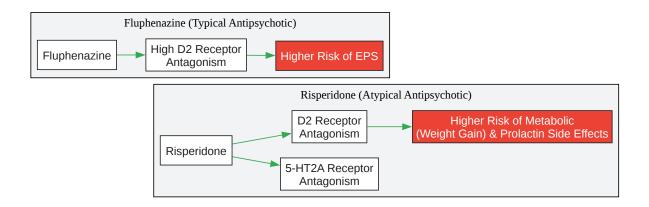




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Caption: Workflow of the Rosenheck et al. randomized trial.





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Caption: Pharmacodynamic comparison and associated side effect risks.

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